4-Bromobenzo[D]isoxazole
Overview
Description
4-Bromobenzo[D]isoxazole is a chemical compound with the CAS Number: 1126848-34-7. It has a molecular weight of 198.02 and its linear formula is C7H4BrNO . It is a solid substance stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The linear formula of 4-Bromobenzo[D]isoxazole is C7H4BrNO . It is a five-membered heterocyclic moiety commonly found in many commercially available drugs .Chemical Reactions Analysis
The synthesis of isoxazoles often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Physical And Chemical Properties Analysis
4-Bromobenzo[D]isoxazole is a solid substance. It is stored in dry conditions at 2-8°C . The molecular weight of the compound is 198.02 .Scientific Research Applications
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Medicinal Chemistry
- Isoxazoles are widely used in drug discovery research . They show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
- The core structure of isoxazole has been found in many drugs . For example, sulfamethoxazole acts as an antibiotic .
- The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .
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Synthetic Chemistry
- Isoxazoles are synthetically useful . A large number of publications appear annually on the synthesis of new representatives of isoxazoles .
- Two main reactions leading to the construction of the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
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Pharmaceuticals
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Metal-free Synthetic Routes
- In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is always imperative to unleash new eco-friendly synthetic strategies .
- Most synthetic methods employ Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . In view of these drawbacks, it is always imperative to develop alternate metal-free synthetic routes .
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Combinatorial Libraries
- Work on creating combinatorial libraries of isoxazoles using solid-phase synthesis technologies can significantly simplify the process of obtaining and isolating a large number of target compounds in multistep reactions . This is especially important for solving the problems of medicinal chemistry in the search for new drugs .
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Heterocyclic Scaffolds
- A wide variety of functionalized heterocyclic scaffolds and their synthesis are significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space . This is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .
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Agriculture
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Material Science
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Biochemistry
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Environmental Science
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Nanotechnology
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Veterinary Medicine
Safety And Hazards
4-Bromobenzo[D]isoxazole is harmful if swallowed and inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .
Future Directions
In the field of drug discovery, isoxazole is a significant moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . The future direction in this field is likely to focus on the development of alternate metal-free synthetic routes for the synthesis of isoxazoles .
properties
IUPAC Name |
4-bromo-1,2-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPERWOJBMXTKKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NO2)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716994 | |
Record name | 4-Bromo-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzo[D]isoxazole | |
CAS RN |
1126848-34-7 | |
Record name | 4-Bromo-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1,2-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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